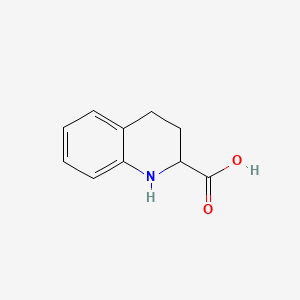

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

Description

BenchChem offers high-quality 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJVTYVKQNOXPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid

Executive Summary

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a conformationally constrained analog of the amino acid phenylalanine, making it a valuable scaffold in medicinal chemistry and drug development.[1] Its rigid structure allows for the design of peptides and small molecules with defined tertiary structures, which is crucial for optimizing interactions with biological targets.[2] Accurate and unambiguous structural confirmation is paramount for its use in research and development. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. As a senior application scientist, this paper synthesizes fundamental principles with practical, field-proven insights to deliver a self-validating protocol for researchers and drug development professionals.

Introduction: The Significance of a Constrained Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in a vast number of synthetic pharmaceuticals and natural products, exhibiting a wide range of biological activities, including antiviral, antiarrhythmic, and antimalarial properties.[3] By incorporating a carboxylic acid at the 2-position, the molecule becomes a chiral, cyclic amino acid. This structural constraint is of great interest in peptidomimetics, where replacing a flexible amino acid like phenylalanine with a rigid analog can lock a peptide into a bioactive conformation, enhancing its potency, selectivity, and metabolic stability.

Given its potential role in drug design, rigorous structural elucidation is not merely an academic exercise; it is a critical component of quality control and regulatory compliance. Each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and provides clues to the molecule's connectivity through fragmentation analysis. This integrated approach ensures the identity, purity, and structural integrity of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

Molecular Structure and Spectroscopic Overview

The structure of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid contains several key features that give rise to distinct spectroscopic signals:

-

Aromatic Ring: A benzene ring fused to the heterocyclic portion.

-

Saturated Heterocycle: The tetrahydro- portion of the quinoline ring system.

-

Secondary Amine: The nitrogen atom (N-H) at position 1.

-

Carboxylic Acid: The -COOH group at position 2.

-

Chiral Center: The carbon at position 2 (C2) is asymmetric.

Caption: Molecular structure of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

-

Sample Preparation: Dissolve ~5-10 mg of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it can exchange protons with the carboxylic acid and amine groups, which can be confirmed by adding a drop of D₂O.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.[4]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The expected signals are summarized below.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| COOH | 12.0 - 13.0 | Broad Singlet | 1H | Signal is exchangeable with D₂O and its position is concentration-dependent. |

| Aromatic (H5-H8) | 6.5 - 7.2 | Multiplets | 4H | Protons on the benzene ring. Their exact shifts and splitting depend on the electronic environment. Based on the parent compound, they appear in this region.[5] |

| NH | 3.8 - 4.5 | Broad Singlet | 1H | Signal is exchangeable with D₂O. Position can vary. |

| H2 | 3.9 - 4.2 | Doublet of Doublets (dd) | 1H | This proton is alpha to both the nitrogen and the electron-withdrawing carboxylic acid group, shifting it downfield. |

| H4 (axial & eq.) | 2.7 - 3.0 | Multiplet | 2H | Protons on the carbon adjacent to the aromatic ring. |

| H3 (axial & eq.) | 1.9 - 2.4 | Multiplet | 2H | Protons on the carbon between C2 and C4. |

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.

| Carbon(s) | Predicted δ (ppm) | Notes |

| C=O (Carboxylic) | 170 - 175 | The carbonyl carbon is significantly deshielded and appears far downfield. |

| C4a, C8a (Aromatic) | 145, 122 | Quaternary carbons of the fused aromatic ring. Values are estimated based on the parent tetrahydroquinoline.[6][7] |

| C5, C6, C7, C8 (Aromatic) | 114 - 129 | Aromatic CH carbons. Four distinct signals are expected. |

| C2 | 55 - 60 | Chiral carbon attached to both nitrogen and the carboxyl group. Its chemical shift is influenced by both heteroatoms. |

| C4 | 40 - 45 | Carbon adjacent to the aromatic ring. |

| C3 | 25 - 30 | Aliphatic carbon in the saturated ring. |

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹).

The IR spectrum of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid is dominated by signals from its carboxylic acid and secondary amine groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very broad, strong band, often overlapping with C-H stretches. This is a hallmark of a hydrogen-bonded carboxylic acid.[8][9] |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Moderate, sharp peak. Distinct from the broad O-H band.[8] |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium to strong peaks, often appearing as "shoulders" on the broad O-H band. |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weaker, sharp peaks. |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Very strong, sharp peak. Its position confirms the presence of a saturated carboxylic acid.[10] |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple medium to strong peaks. |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong peak. |

| Amine | C-N Stretch | 1020 - 1250 | Medium peak. |

Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The molecular formula of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid is C₁₀H₁₁NO₂ and its monoisotopic mass is 177.0790 g/mol .

-

Tandem MS (MS/MS): To study fragmentation, isolate the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 178.0863. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at an m/z of 176.0717.

-

Fragmentation Analysis: The fragmentation of cyclic amino acid structures can be complex.[11][12] For 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, key fragmentation pathways involve the loss of small, stable neutral molecules from the parent ion. Database entries for this compound show major fragments at m/z 132, 130, and 104.[13]

A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 178) is:

-

Loss of Formic Acid (HCOOH, 46 Da): A common fragmentation for carboxylic acids, leading to an ion at m/z 132 . This corresponds to the protonated 1,2,3,4-tetrahydroquinoline imine.

-

Loss of Carbon Dioxide (CO₂, 44 Da): Decarboxylation is another primary fragmentation pathway, which after rearrangement could lead to an ion at m/z 134 .

-

Subsequent Fragmentation: The ion at m/z 132 can lose H₂ to form a more stable, fully aromatic quinolinium-type ion at m/z 130 . Further fragmentation of the ring system can lead to the fragment at m/z 104 .

Caption: Plausible MS/MS fragmentation pathway for [M+H]⁺.

Integrated Spectroscopic Analysis and Conclusion

While each spectroscopic technique provides valuable data, their true power lies in their combined application.

-

MS confirms the molecular weight (177.0790 g/mol ).

-

IR confirms the presence of the key functional groups: carboxylic acid (broad O-H, strong C=O) and a secondary amine (N-H).

-

NMR provides the complete structural map, showing the connectivity of the 4 aromatic protons and the 6 aliphatic protons in the saturated ring, and confirms the presence of 10 unique carbons.

Together, these three techniques provide an unambiguous and definitive characterization of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. This rigorous analytical workflow is essential for any researcher or drug development professional to ensure the quality, purity, and structural integrity of this important molecular scaffold, thereby upholding the highest standards of scientific integrity.

References

-

ResearchGate. (n.d.). ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

-

ResearchGate. (n.d.). ESI-MS study on the fragmentation of protonated cyclic-dipeptides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

-

ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Retrieved from [Link]

-

MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Retrieved from [Link]

-

Elsevier. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

J-Stage. (n.d.). Amino Acid Sequence Determination of Cyclic Peptides. Retrieved from [Link]

-

HETEROCYCLES. (2006). derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. Retrieved from [Link]

-

Matrix Science. (n.d.). Peptide Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3,4-Tetrahydroquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

-

YouTube. (2019). Spectroscopy of carboxylic acids and their derivatives. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Retrieved from [Link]

-

NIST WebBook. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized.... Retrieved from [Link]

-

ChemRxiv. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Retrieved from [Link]

-

NIST WebBook. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

-

Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

Sources

- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 6. 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid

Introduction

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound featuring a saturated pyridine ring fused to a benzene ring, with a carboxylic acid substituent at the 2-position. This constrained amino acid analog has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid bicyclic structure serves as a valuable scaffold for designing molecules with specific conformational pre-dispositions, which is crucial for achieving high-affinity interactions with biological targets. The tetrahydroquinoline nucleus is a prevalent core structure in a multitude of synthetic pharmaceuticals and natural products, known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimalarial properties.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential physicochemical properties of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. Understanding these characteristics is paramount for its effective handling, characterization, and application in synthesis and biological screening. We will delve into its molecular identity, physical properties, spectroscopic signature, and its role as a versatile building block in the creation of novel therapeutic agents.

Molecular and Chemical Identity

Precise identification of a chemical entity is the foundation of all subsequent research. The structural and chemical identifiers for 1,2,3,4-tetrahydroquinoline-2-carboxylic acid are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1,2,3,4-tetrahydroquinoline-2-carboxylic acid | PubChem[3] |

| CAS Number | 46185-24-4 | PubChem[3] |

| Molecular Formula | C₁₀H₁₁NO₂ | Protheragen[4], PubChem[3] |

| Molecular Weight | 177.20 g/mol | Sigma-Aldrich[5], PubChem[3] |

| Canonical SMILES | C1CC2=CC=CC=C2NC1C(=O)O | PubChem[3] |

| InChI | InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13) | Sigma-Aldrich[5], PubChem[3] |

| InChIKey | OSJVTYVKQNOXPP-UHFFFAOYSA-N | Sigma-Aldrich[5], PubChem[3] |

Caption: 2D structure of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols, from synthesis and purification to formulation and in vivo testing.

Physical State and Appearance

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is typically supplied as a solid at room temperature.[5] Its physical form is an important consideration for handling, weighing, and solubility testing.

Melting Point

The melting point is a fundamental indicator of a substance's purity. A sharp melting range suggests a high degree of purity, whereas a broad range often indicates the presence of impurities.

-

Reported Value: 112-113 °C[4]

-

Significance: This relatively sharp melting range is characteristic of a crystalline solid. In drug development, the solid-state properties, including crystallinity and polymorphism, profoundly impact stability, dissolution rate, and bioavailability.

This protocol outlines the standard procedure using a digital melting point apparatus, a self-validating system where visual confirmation is correlated with a calibrated temperature sensor.

-

Sample Preparation: Finely crush a small amount of the crystalline sample to a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder, forcing a small amount of sample into the tube. Tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Set the starting temperature to approximately 10-15 °C below the expected melting point (e.g., 100 °C).

-

Heating Ramp: Set a slow heating ramp rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample and the thermometer. A slow ramp is crucial for accuracy.

-

Observation & Recording: Observe the sample through the magnifying lens. Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Caption: Workflow for determining melting point via the capillary method.

Boiling Point

The boiling point provides insight into the volatility of a compound. For non-volatile solids like this, it is often predicted computationally as the compound may decompose before boiling at atmospheric pressure.

-

Predicted Value: 392.6 ± 31.0 °C[4]

-

Significance: The high predicted boiling point reflects the strong intermolecular forces (hydrogen bonding from the carboxylic acid and N-H group, and van der Waals forces from the aromatic ring). This indicates low volatility under standard conditions, which is typical for drug-like molecules.

Acidity Constant (pKa)

The pKa value is a measure of the acidity of a functional group. For an amphoteric molecule like 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, which has both an acidic (carboxylic acid) and a basic (secondary amine) center, pKa values are critical for predicting its ionization state at different pH levels.

-

Predicted Value (Carboxylic Acid): 2.15 ± 0.20[4]

-

Significance: The predicted pKa of the carboxylic acid group is approximately 2.15. This means that at physiological pH (~7.4), the carboxylic acid group will be fully deprotonated and negatively charged (-COO⁻). The pKa of the secondary amine in the tetrahydroquinoline ring is not explicitly stated but is expected to be in the range of typical secondary anilines (pKa ~4-5 for the conjugate acid). Therefore, at pH 7.4, the amine group will be predominantly in its neutral, unprotonated state (-NH-). The overall charge of the molecule in the physiological environment will be negative, which significantly influences its solubility, membrane permeability, and potential interactions with protein binding sites.

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a water/methanol mixture) to a known concentration.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a burette tip containing a standardized titrant (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments, recording the pH value after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For a molecule with multiple ionizable groups, multiple inflection points will be observed.

Caption: Workflow for pKa determination via potentiometric titration.

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

-

Recommended Storage: 2-8 °C, sealed in a dry environment.[4][6]

-

Significance: The tetrahydroquinoline scaffold can be susceptible to oxidation, potentially leading to the formation of the corresponding quinoline. Storing at reduced temperatures and under an inert atmosphere (if necessary for long-term storage) minimizes degradation. The "sealed in dry" recommendation prevents hydrolysis and degradation from atmospheric moisture.

Spectroscopic and Analytical Characterization

Spectroscopic methods are indispensable for confirming the structure and assessing the purity of a compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), a signal for the N-H proton (which can be broad and its chemical shift variable), a methine proton at the C2 position adjacent to the carboxylic acid, and complex multiplets for the methylene protons at the C3 and C4 positions.[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the carbonyl carbon of the carboxylic acid (δ ~170-180 ppm), aromatic carbons, and aliphatic carbons of the saturated ring.[2]

-

Mass Spectrometry (MS): In mass spectrometry, the compound would show a molecular ion peak corresponding to its molecular weight (177.20 g/mol ).[3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), an N-H stretch (~3300-3500 cm⁻¹), and C-H stretches from the aromatic and aliphatic portions.

Applications in Research and Drug Development

The true value of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid lies in its application as a versatile chemical intermediate. Its structure combines the rigidity of the bicyclic system with two key functional handles—the secondary amine and the carboxylic acid—allowing for diverse chemical modifications.

-

Scaffold for Bioactive Molecules: It serves as a key building block for more complex molecules. For instance, it has been used in the production of Indoline-2-carboxamide derivatives, which act as brain-penetrant inhibitors of Trypanosoma brucei, the parasite responsible for African sleeping sickness.[4][8]

-

Constrained Amino Acid Mimic: In peptide and peptidomimetic design, incorporating rigid structures like this can lock the backbone into a specific conformation, enhancing receptor selectivity, improving metabolic stability, and increasing potency.[9][10]

-

Lead Generation in Drug Discovery: The tetrahydroquinoline core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets. Derivatives have been explored as RORγ inverse agonists for prostate cancer treatment, highlighting the therapeutic potential of this scaffold.[11]

Conclusion

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a compound of significant scientific interest, underpinned by a unique combination of structural rigidity and functional group reactivity. Its well-defined physicochemical properties—including its solid-state nature, melting point, and predictable ionization behavior—make it a reliable and versatile tool for the research chemist. A thorough understanding of these foundational characteristics, from its molecular identity to its stability, is essential for leveraging its full potential in the synthesis of novel, biologically active compounds and advancing the frontiers of drug discovery.

References

-

Protheragen. 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | C10H11NO2 | CID 12877794. [Link]

-

Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2447-2476. [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460. [Link]

-

Chem-Impex. (S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. [Link]

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

-

ResearchGate. Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. [Link]

-

Nikolova, Y., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Pharmaceuticals, 15(3), 329. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid | C10H11NO2 | CID 15839319. [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid | C10H11NO2 | CID 21888155. [Link]

-

Stoyanov, R. S., et al. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 17(5), 5644-5657. [Link]

-

Kumar, V., et al. (2015). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 13(26), 7178-7195. [Link]

-

Yang, X., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmaceutica Sinica B, 14(3), 1274-1290. [Link]

-

Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

-

ResearchGate. (PDF) Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. [Link]

-

Remko, M., & Van der Marel, G. A. (2006). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications, 71(10), 1471-1483. [Link]

-

Remko, M. (2006). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications, 71(10), 1471-1483. [Link]

-

Chem-Impex. 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. [Link]

-

Torres-Gavilán, A., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 29(5), 1084. [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | C10H11NO2 | CID 12877794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-tetrahydroquinoline-2-carboxylic acid - Protheragen [protheragen.ai]

- 5. 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR [m.chemicalbook.com]

- 8. 1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID | 46185-24-4 [amp.chemicalbook.com]

- 9. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

- 10. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise: A Guide to the Biological Activities of Novel Tetrahydroquinoline-2-Carboxylic Acid Derivatives

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Tetrahydroquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its partially saturated analogue, tetrahydroquinoline (THQ), retains significant biological relevance while offering greater conformational flexibility, a feature drug designers can exploit to fine-tune interactions with biological targets. The incorporation of a carboxylic acid moiety at the 2-position (THQ-2-COOH) introduces a critical functional group that can act as a hydrogen bond donor/acceptor or a chelating agent, often enhancing potency and modulating pharmacokinetic properties.[3][4] This guide provides a comprehensive overview of the burgeoning research into novel THQ-2-COOH derivatives, detailing their diverse biological activities, underlying mechanisms of action, and the experimental frameworks used for their evaluation. We will delve into their potential as anticancer, neuroprotective, antimicrobial, and antiviral agents, offering field-proven insights for professionals in drug discovery and development.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The development of targeted cancer therapies remains a paramount challenge. THQ derivatives have emerged as a promising class of compounds that can induce cancer cell death through various mechanisms, including the induction of oxidative stress and the modulation of key signaling pathways.[5][6]

Mechanism of Action: Induction of Apoptosis via PI3K/AKT/mTOR Pathway

A primary strategy in cancer therapy is to trigger apoptosis (programmed cell death) in malignant cells. Several novel tetrahydroquinolinone derivatives have been shown to exert their antiproliferative effects by inducing massive oxidative stress, which disrupts cellular balance and promotes autophagy and apoptosis through the PI3K/AKT/mTOR signaling pathway.[5] This pathway is a critical regulator of cell growth, survival, and proliferation, and its frequent dysregulation in cancer makes it an attractive therapeutic target.

For instance, the derivative (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate not only showed potent in vitro antiproliferative activity but also suppressed colony formation and migration of HCT-116 colon cancer cells.[5] This suggests a multi-faceted anticancer effect that hinders both tumor growth and metastasis. Other studies have demonstrated that THQ derivatives can induce apoptosis in lung cancer cells, with flow cytometry analysis confirming a significant increase in early and late-stage apoptotic cells upon treatment.[6]

Below is a diagram illustrating the targeted disruption of the PI3K/AKT/mTOR pathway by a hypothetical THQ derivative.

Caption: THQ derivative inhibiting the PI3K/AKT/mTOR signaling pathway.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For quinoline-based anticancer agents, lipophilicity has been identified as a key factor influencing cytotoxic effects.[7] Aromatic quinoline derivatives with greater octanol/water partition coefficients (cLogP) tend to show better IC₅₀ values against cell lines like HeLa and PC3.[7] Furthermore, the specific substitutions on the quinoline ring are critical. For example, some C-6 substituted 2-phenylquinolines display significant and selective activity against prostate and cervical cancer cell lines.[7] In the context of inhibiting dihydroorotate dehydrogenase, an enzyme in pyrimidine biosynthesis, three regions are critical for activity: a bulky hydrophobic substituent at the C(2) position, a carboxylic acid at the C(4) position, and appropriate substitutions on the benzo portion of the ring.[4]

Quantitative Data on Anticancer Activity

The efficacy of novel THQ derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 20d | HCT-116 (Colon) | Micromolar | - | [5] |

| 4a | A549 (Lung) | 20.76 (± 1.24) | - | [6] |

| Quinoline 13 | HeLa (Cervical) | 8.3 | 36.21–113.08 | [7] |

| THQ 18 | HeLa (Cervical) | 13.15 | 36.21–113.08 | [7] |

| 3h | HeLa (Cervical) | 10.21 | 4.1 | [8] |

| Compound 11c | HCV Replicon | 15.7 (EC₅₀) | - | [9] |

| R12 | NCI-H522 (NSCLC) | 0.95 (± 0.02) | - | [10] |

Note: Selectivity Index (SI) is often calculated as the ratio of the IC₅₀ for non-cancerous cells to the IC₅₀ for cancer cells, indicating the compound's therapeutic window.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel THQ derivatives on cancer cell lines.

-

Cell Culture: Seed human cancer cells (e.g., A549, HCT-116) into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the THQ derivatives in DMSO. Serially dilute the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours. The duration is critical and should be optimized based on the cell line's doubling time.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Neuroprotective Effects: Combating Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. A key pathological driver is oxidative stress, making compounds with antioxidant and anti-inflammatory properties highly sought after.[11] THQ derivatives have demonstrated significant neuroprotective potential by targeting these pathways.[1][12]

Mechanism of Action: Attenuation of Oxidative Stress and Apoptosis

THQ derivatives, particularly those with hydroxyl substitutions like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), exert potent neuroprotective effects by mitigating oxidative stress and inflammation.[1][13] These compounds can directly scavenge free radicals and modulate the expression of key antioxidant enzymes.[1]

In models of Parkinson's Disease (PD), HTHQ administration leads to a significant decrease in oxidative stress, which is associated with the recovery of antioxidant enzyme activities (e.g., SOD1, GPX1) and an increase in the expression of transcription factors like Nrf2 and Foxo1 that regulate the antioxidant response.[13] Furthermore, these derivatives can inhibit apoptosis by downregulating the Bax/Bcl-2 ratio and reducing caspase-3 activation, thereby preventing neuronal cell death.[12][14]

Caption: Multi-target neuroprotective mechanism of HTHQ derivatives.

Experimental Protocol: Neuroprotection in a Rat Model of Cerebral Ischemia/Reperfusion (CIR)

This in vivo protocol is designed to assess the neuroprotective efficacy of THQ derivatives.[12]

-

Animal Model: Utilize adult male Sprague-Dawley rats. Induce cerebral ischemia by bilateral common carotid artery occlusion for a specified duration (e.g., 30 minutes), followed by reperfusion.

-

Compound Administration: Administer the THQ derivative (e.g., HTHQ at 50 mg/kg) intraperitoneally or via oral gavage for a set number of days prior to or following the ischemic insult.[12][13] A vehicle control group and a sham-operated group are essential.

-

Behavioral Assessment: Perform neurological deficit scoring and motor coordination tests (e.g., rotarod test) to evaluate functional recovery.[11]

-

Histopathological Analysis: After the treatment period, perfuse the animals and collect brain tissue. Perform hematoxylin and eosin (H&E) staining on brain sections to assess neuronal damage in regions like the hippocampus and cortex.

-

Biochemical Assays: Homogenize brain tissue to measure markers of oxidative stress (e.g., 8-hydroxy-2-deoxyguanosine), inflammation (e.g., myeloperoxidase activity, interleukin expression), and apoptosis (e.g., caspase activity, DNA fragmentation).[12]

-

Gene Expression Analysis: Use real-time PCR (RT-PCR) to assess the transcript levels of antioxidant genes (Sod1, Gpx1), inflammatory genes (Nfkb2), and apoptosis-related genes.[12]

Antimicrobial and Antiviral Activities

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with anti-infective properties.[2] THQ derivatives have shown promise as potent agents against bacteria, fungi, and viruses.

Antibacterial Activity

Novel SF₅- and SCF₃-substituted tetrahydroquinoline compounds have demonstrated potent bactericidal activity, particularly against multidrug-resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[15] The mechanism of action for the lead compound, HSD1835, involves the disruption of the bacterial membrane, a mode of action confirmed by scanning electron microscopy.[15] The inclusion of the SF₅ or SCF₃ moieties appears to be a privileged structural feature that enhances antimicrobial activity.[15]

Quantitative Data on Antibacterial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| HSD1835 | MRSA | 1-4 | [15] |

| HSD1835 | VRE faecalis | 1-4 | [15] |

| HSD1835 | VRE faecium | 1-4 | [15] |

| Compound 6 | E. coli | 3.12 | [16] |

| Compound 8 | VRE faecium | 4 | [2] |

MIC: Minimum Inhibitory Concentration

Antiviral Activity

The broad biological activity of the quinoline core extends to antiviral applications.[17] Derivatives have been investigated for activity against a range of viruses, including Dengue virus, orthopoxviruses, and SARS-CoV-2.[17][18][19] For example, novel tetrahydroisoquinoline (a related scaffold) derivatives have been shown to effectively suppress authentic SARS-CoV-2 replication in Vero E6 and Calu-3 cells.[19] Compound trans-1 exhibited an EC₅₀ of 2.78 µM in human lung cells and appears to act at the post-entry stage of viral replication, distinguishing its mechanism from entry-inhibitors like chloroquine.[19] Other studies have identified 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives as inhibitors of the HCV NS5B polymerase, a key enzyme for viral replication.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits visible bacterial growth.

-

Preparation: Prepare a 2-fold serial dilution of the THQ derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum: Prepare a standardized bacterial inoculum (e.g., 5x10⁵ CFU/mL) from an overnight culture.

-

Incubation: Add the bacterial inoculum to each well of the plate. Include a positive control (bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.

Synthesis of Tetrahydroquinoline Derivatives

The synthesis of a diverse library of derivatives is fundamental to exploring their therapeutic potential. Multi-component reactions are often favored for their efficiency. The Povarov reaction, a [4+2] cycloaddition, is a classic and versatile method for synthesizing tetrahydroquinolines.[15]

General Synthesis Workflow: Povarov Reaction

This workflow outlines a common approach for synthesizing a library of THQ derivatives for biological screening.

Caption: General workflow from synthesis to screening of THQ derivatives.

Explanatory Note: The choice of catalyst (e.g., InCl₃, piperidine) and reaction conditions (e.g., temperature, solvent) is critical and depends on the specific substrates used.[20] Theoretical analyses suggest that Lewis acid catalysts like InCl₃ are required to form the intermediary iminium ion, which then undergoes nucleophilic addition and intramolecular cyclization to yield the tetrahydroquinoline core.[10]

Conclusion and Future Perspectives

Novel tetrahydroquinoline-2-carboxylic acid derivatives represent a versatile and highly promising scaffold in modern drug discovery. Their demonstrated efficacy across a spectrum of biological activities—including anticancer, neuroprotective, and antimicrobial—highlights their potential for addressing significant unmet medical needs. The structure-activity relationships explored to date provide a solid foundation for rational design, with clear opportunities for optimization. Future research should focus on enhancing target specificity to minimize off-target effects, improving pharmacokinetic profiles for better in vivo performance, and exploring novel therapeutic areas. The integration of computational modeling, such as 3D-QSAR and molecular dynamics simulations, with traditional synthesis and biological evaluation will undoubtedly accelerate the journey of these compounds from laboratory curiosities to clinically valuable therapeutics.[10][21]

References

- A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (Source: Google Search Result)

- SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. (Source: RSC Publishing)

- Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. (Source: PubMed)

- Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers. (Source: Benchchem)

- Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (Source: PubMed)

- New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. (Source: PubMed)

- Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (Source: PMC - NIH)

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (Source: MDPI)

- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (Source: New Journal of Chemistry (RSC Publishing))

- Biosynthesis of Tetrahydroisoquinoline Antibiotics. (Source: PubMed)

- Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. (Source: Google Search Result)

- Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety | Request PDF.

- Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simul

- synthesis and biological activities of new tetrahydroquinoline and pyrimidine deriv

- Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. (Source: PMC - NIH)

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (Source: NIH)

- Structure-activity relationship of quinoline carboxylic acids.

- Synthetic and medicinal perspective of quinolines as antiviral agents. (Source: PubMed Central)

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (Source: PubMed)

- 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid with inbuilt β-N-hydroxy-γ-keto-acid pharmacophore as HCV NS5B polymerase inhibitors. (Source: PubMed)

- Synthesis and antiviral activity of several quinoline derivatives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid with inbuilt β-N-hydroxy-γ-keto-acid pharmacophore as HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease [mdpi.com]

- 12. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation [mdpi.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including neurological and anticancer effects. This guide focuses on a specific, under-investigated member of this family: 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (THQ-2-CA). Lacking extensive specific literature, a robust strategy for elucidating its mechanism of action (MoA) must be built upon the established pharmacology of structurally related quinoline and THQ derivatives. This document outlines a comprehensive, multi-pronged investigational framework designed to systematically probe the most probable biological targets of THQ-2-CA. We present a series of detailed, field-proven experimental workflows grounded in three high-probability mechanistic domains: Neuromodulation via the NMDA Receptor , Anticancer Activity through mTOR and Apoptotic Pathways , and Metabolic Interference within the Kynurenine Pathway . Each section provides the scientific rationale, step-by-step protocols, and data interpretation guidelines necessary to build a cohesive understanding of THQ-2-CA's biological function.

| Investigational Pillar 1: Neuromodulatory Effects via NMDA Receptor Interaction

Scientific Rationale: The quinoline core is a well-established pharmacophore for antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] Specifically, many quinoline derivatives act as antagonists at the strychnine-insensitive glycine co-agonist site.[3][4][5] Kynurenic acid, an endogenous tryptophan metabolite with a quinoline-like structure, is a known antagonist at this site.[6] Given the structural similarity of THQ-2-CA to these compounds, its potential to modulate NMDA receptor activity represents a primary and logical avenue of investigation.

| Workflow for Assessing NMDA Receptor Glycine Site Binding

This workflow is designed to determine if THQ-2-CA directly competes for binding at the NMDA receptor's glycine site.

Caption: Workflow for NMDA Receptor Competitive Binding Assay.

Protocol 1.1: Competitive Radioligand Binding Assay [5][7]

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation. Resuspend the final pellet in assay buffer.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of membrane preparation (100-200 µg protein).

-

50 µL of THQ-2-CA at various concentrations (e.g., 1 nM to 100 µM) or vehicle.

-

50 µL of a constant concentration of a suitable radioligand (e.g., [³H]glycine or a specific glycine site antagonist like [³H]MDL 105,519).

-

Non-specific binding is determined in the presence of a saturating concentration of a known non-radioactive ligand (e.g., 1 mM glycine).

-

-

Incubation: Incubate the plate at room temperature for 30 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI). Wash the filters rapidly three times with ice-cold wash buffer.[8]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of THQ-2-CA. Use non-linear regression to determine the IC₅₀ (the concentration of THQ-2-CA that inhibits 50% of specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

| Functional Assessment of NMDA Receptor Activity

Binding alone does not confirm function (antagonist, agonist, or allosteric modulator). Functional assays are critical to characterize the nature of the interaction.

Protocol 1.2.1: Calcium Imaging in Primary Neurons [9][10][11]

-

Cell Culture: Culture primary cortical or hippocampal neurons on glass-bottom dishes.

-

Dye Loading: Wash the cultured neurons with an imaging buffer (e.g., HBSS). Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in dye-containing buffer for 30-45 minutes at 37°C in the dark.

-

De-esterification: Wash the cells twice with fresh imaging buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

Imaging: Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging. Acquire a stable baseline fluorescence recording for 1-2 minutes.

-

Stimulation: Perfuse the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a calcium influx. After the response peaks and returns to baseline, wash out the agonists.

-

Inhibition/Modulation Test: Pre-incubate the cells with varying concentrations of THQ-2-CA for 5-10 minutes. Repeat the NMDA/glycine stimulation in the continued presence of THQ-2-CA.

-

Data Analysis: Define regions of interest (ROIs) around individual neuronal cell bodies. Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀) to calculate the ΔF/F₀ ratio. Compare the peak ΔF/F₀ in the presence and absence of THQ-2-CA to determine its inhibitory or potentiating effect.

Protocol 1.2.2: Whole-Cell Patch-Clamp Electrophysiology [12][13][14]

-

Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the hippocampus or cortex of a rodent.

-

Recording Setup: Transfer a slice to a recording chamber on a microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF) containing blockers for non-NMDA glutamate receptors (e.g., GYKI 53655 for AMPA receptors) and GABA-A receptors (e.g., bicuculline).

-

Patching: Visually identify a neuron (e.g., a pyramidal neuron) and establish a whole-cell patch-clamp configuration. Clamp the cell's membrane potential at a positive voltage (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor channel.

-

Eliciting Currents: Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by electrically stimulating nearby afferent fibers.

-

Drug Application: After recording a stable baseline of EPSCs, perfuse the slice with aCSF containing THQ-2-CA at a specific concentration.

-

Data Analysis: Measure the amplitude of the NMDA EPSCs before, during, and after the application of THQ-2-CA. A reduction in the EPSC amplitude indicates an antagonistic effect.

| Investigational Pillar 2: Anticancer Activity and Associated Pathways

Scientific Rationale: The THQ scaffold is present in numerous compounds investigated for anticancer properties.[15][16][17] Documented mechanisms for THQ derivatives include the induction of apoptosis and the inhibition of key cell growth signaling pathways, such as the PI3K/Akt/mTOR pathway. Therefore, a systematic evaluation of THQ-2-CA's effects on cell viability, apoptosis, and mTOR signaling is warranted.

| Initial Screening for Cytotoxicity

The first step is to determine if THQ-2-CA has a general cytotoxic or cytostatic effect on cancer cell lines.

Protocol 2.1: Cell Viability Assay [3][4][17][18]

-

Cell Plating: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into opaque-walled 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of THQ-2-CA (e.g., 0.1 µM to 200 µM) for a specified period (e.g., 48 or 72 hours). Include vehicle-only (DMSO) controls.

-

Assay Procedure (using Promega CellTiter-Glo®):

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to the vehicle control wells and plot cell viability (%) against the log concentration of THQ-2-CA. Calculate the IC₅₀ value, representing the concentration that causes 50% reduction in cell viability.

| Characterizing the Mode of Cell Death: Apoptosis

If THQ-2-CA demonstrates significant cytotoxicity, the next step is to determine if cell death occurs via apoptosis.

Caption: Experimental cascade for apoptosis investigation.

Protocol 2.2.1: Annexin V/Propidium Iodide (PI) Staining [6][19][20][21]

-

Cell Treatment: Treat cancer cells with THQ-2-CA at concentrations around its IC₅₀ value for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Interpretation:

-

Annexin V(-) / PI(-): Live cells.

-

Annexin V(+) / PI(-): Early apoptotic cells.

-

Annexin V(+) / PI(+): Late apoptotic/necrotic cells.

-

Annexin V(-) / PI(+): Necrotic cells. A significant increase in the Annexin V(+) populations indicates apoptosis induction.

-

Protocol 2.2.2: Caspase Activity Assay [2][15][16][22][23]

-

Cell Treatment: Treat cells as described in Protocol 2.2.1.

-

Assay Procedure (using Promega Caspase-Glo® 3/7):

-

Add Caspase-Glo® 3/7 Reagent directly to the wells containing treated cells.

-

Mix briefly and incubate at room temperature for 1-2 hours.

-

-

Measurement: Read the luminescence, which is proportional to the amount of active caspase-3 and -7.

-

Interpretation: A dose-dependent increase in luminescence confirms the activation of executioner caspases, a hallmark of apoptosis.

| Investigating Upstream Signaling: mTOR Pathway and Bcl-2 Family

Protocol 2.3.1: Western Blot for mTOR Pathway Inhibition [1][24][25][26]

-

Protein Extraction: Treat cells with THQ-2-CA for a shorter duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate overnight at 4°C with primary antibodies against phosphorylated S6 Kinase (p-S6K), total S6K, phosphorylated mTOR (p-mTOR), total mTOR, and a loading control (e.g., β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Interpretation: A decrease in the ratio of p-S6K to total S6K (or p-mTOR to total mTOR) indicates inhibition of the mTOR signaling pathway.

Protocol 2.3.2: Bcl-2 Family Binding via Fluorescence Polarization (FP) [27][28]

-

Principle: This assay measures the displacement of a fluorescently labeled BH3 peptide (from a pro-apoptotic protein like Bim) from an anti-apoptotic protein (like Bcl-2 or Mcl-1) by the test compound.

-

Assay Setup: In a microplate, combine recombinant anti-apoptotic protein (e.g., Bcl-2), the fluorescently labeled BH3 peptide, and varying concentrations of THQ-2-CA in assay buffer.

-

Incubation: Incubate to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization (mP) on a suitable plate reader. High mP indicates the peptide is bound to the large protein. Low mP indicates the peptide is free in solution.

-

Interpretation: A dose-dependent decrease in mP suggests that THQ-2-CA is binding to the anti-apoptotic protein and displacing the pro-apoptotic peptide, thereby acting as a BH3 mimetic to promote apoptosis.

| Investigational Pillar 3: Interference with the Kynurenine Pathway

Scientific Rationale: The kynurenine pathway is the primary route for tryptophan metabolism and produces several neuroactive and immunomodulatory metabolites, including kynurenic acid (an NMDA receptor antagonist) and quinolinic acid (an NMDA receptor agonist).[12][19][21][27] Given THQ-2-CA's structural resemblance to the quinoline core of these metabolites, it may act by inhibiting key enzymes in this pathway, such as Kynurenine 3-Monooxygenase (KMO) or Kynurenine Aminotransferases (KATs).[29][30] Inhibition of KMO, for example, would shunt the pathway towards increased production of the neuroprotective kynurenic acid.

| Direct Enzyme Inhibition Assays

Protocol 3.1: Kynurenine 3-Monooxygenase (KMO) Inhibition Assay [31][32]

-

Principle: The activity of KMO is measured by monitoring the consumption of its cofactor, NADPH, which can be detected by a decrease in absorbance at 340 nm.

-

Assay Setup: In a UV-transparent 96-well plate, combine:

-

Recombinant human KMO enzyme.

-

KMO Assay Buffer.

-

THQ-2-CA at various concentrations.

-

Initiate the reaction by adding the substrates L-Kynurenine and NADPH.

-

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of reaction (NADPH consumption) for each concentration of THQ-2-CA. Plot the percent inhibition versus log concentration of THQ-2-CA to determine its IC₅₀ value against KMO.

| Cellular Metabolite Profiling

This workflow confirms whether enzymatic inhibition observed in vitro translates to a functional alteration of the metabolic pathway in a cellular context.

Caption: Workflow for analyzing kynurenine pathway metabolite shifts.

Protocol 3.2: LC-MS/MS Analysis of Kynurenine Pathway Metabolites [33][34][35][36][37]

-

Cell Culture and Treatment: Culture cells (e.g., HEK293 or a relevant neuronal/immune cell line) in media supplemented with tryptophan. Treat the cells with THQ-2-CA for 24 hours.

-

Sample Preparation:

-

Collect the cell culture supernatant.

-

Add an internal standard solution (containing isotopically labeled analogues of the target metabolites).

-

Precipitate proteins by adding an organic solvent (e.g., ice-cold methanol or trichloroacetic acid).

-

Vortex and centrifuge at high speed (e.g., 18,000 x g) at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample into a Liquid Chromatography-Tandem Mass Spectrometry system.

-

Separate metabolites using a suitable column (e.g., C18 reversed-phase).

-

Detect and quantify the target metabolites (Tryptophan, Kynurenine, Kynurenic Acid, 3-Hydroxykynurenine, Quinolinic Acid) using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.

-

-

Data Analysis: Calculate the concentrations of each metabolite relative to the internal standards. Compare the metabolite levels and key ratios (e.g., Kynurenic Acid / Kynurenine) between control and THQ-2-CA-treated samples. An increase in the kynurenic acid to kynurenine ratio would strongly support KMO inhibition as a mechanism of action.

| Data Synthesis and Summary

All quantitative data generated from the described protocols should be systematically organized for clear interpretation and comparison.

Table 1: Summary of Potential Quantitative Outcomes

| Investigational Pillar | Assay | Primary Metric | Interpretation of Positive Result |

| Neuromodulation | Radioligand Binding | Kᵢ (nM) | Low Kᵢ indicates high binding affinity to the NMDA receptor glycine site. |

| Calcium Imaging | IC₅₀ (µM) | Dose-dependent reduction in NMDA-evoked Ca²⁺ influx. | |

| Patch-Clamp | % Inhibition | Reduction in NMDA-evoked current amplitude. | |

| Anticancer Activity | Cell Viability | IC₅₀ (µM) | Low IC₅₀ indicates potent cytotoxicity against cancer cells. |

| Annexin V / PI | % Apoptotic Cells | Significant increase in Annexin V positive cells. | |

| Caspase-3/7 Assay | Fold Increase | Dose-dependent increase in caspase activity. | |

| mTOR Western Blot | p-S6K / S6K Ratio | Decrease in ratio indicates mTOR pathway inhibition. | |

| Bcl-2 FP Assay | IC₅₀ (µM) | Dose-dependent displacement of BH3 peptide from Bcl-2/Mcl-1. | |

| Kynurenine Pathway | KMO Enzyme Assay | IC₅₀ (nM) | Low IC₅₀ indicates potent direct inhibition of KMO enzyme. |

| Metabolite Profiling | KYNA/KYN Ratio | Significant increase in the ratio in treated cells. |

| Conclusion

This technical guide provides a rigorous, hypothesis-driven framework for the comprehensive investigation of the mechanism of action of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. By systematically pursuing these three high-probability investigational pillars—neuromodulation, anticancer activity, and metabolic interference—researchers can efficiently generate the critical data needed to define the compound's biological activity. The integration of binding, functional, cellular, and metabolic assays ensures a multi-faceted approach, where findings from one experiment provide a self-validating context for the others, ultimately leading to a well-supported and detailed elucidation of the molecule's mechanism of action.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

MDPI. (2022). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF. Retrieved from [Link][15]

-

PubMed. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Retrieved from [Link][16]

-

PubMed. (1991). Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site. Retrieved from [Link][4]

-

ResearchGate. (n.d.). A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists | Request PDF. Retrieved from [Link][5]

-

Bentham Science. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Retrieved from [Link][17]

-

MDPI. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Retrieved from [Link][2]

-

PubMed Central. (2022). The kynurenine pathway of tryptophan metabolism: a neglected therapeutic target of COVID-19 pathophysiology and immunotherapy. Retrieved from [Link][19]

-

ResearchGate. (n.d.). A summary of the main components of the kynurenine pathway. Retrieved from [Link][6]

-

SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link][19]

-

PubMed Central. (n.d.). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Retrieved from [Link][12]

-

ResearchGate. (n.d.). (A) Bcl-2 family dual-channel fluorescence polarization assay schematic.... Retrieved from [Link][27]

-

PubMed Central. (n.d.). Caspase Protocols in Mice. Retrieved from [Link][22]

-

Springer Link. (n.d.). Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. Retrieved from [Link][38]

-

UAB Divulga. (2025). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. Retrieved from [Link][10]

-

PubMed. (2002). Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. Retrieved from [Link][7]

-

UAB Divulga. (2025). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. Retrieved from [Link][11]

-

BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. Retrieved from [Link][31]

-

PubMed Central. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Retrieved from [Link][39]

-

JASEM. (n.d.). Kynurenine Pathway Metabolites LC-MS/MS Analysis Kit. Retrieved from [Link][34]

-

Bio-protocol. (2018). Electrophysiological Recordings. Retrieved from [Link][13]

-

PubMed Central. (2023). Measurement of kynurenine pathway metabolites by tandem mass spectrometry. Retrieved from [Link][35]

-

Taylor & Francis Online. (n.d.). LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain. Retrieved from [Link][36]

-

ResearchGate. (n.d.). (PDF) High-Throughput Fluorescence Polarization Assay for Chemical Library Screening against Anti-Apoptotic Bcl-2 Family Member Bfl-1. Retrieved from [Link][28]

-

National Institutes of Health. (n.d.). UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway Present in Serum and Peritoneal Fluid from Gastric Cancer Patients—Method Development and Validation. Retrieved from [Link][37]

-

JoVE. (2013). Video: One-channel Cell-attached Patch-clamp Recording. Retrieved from [Link][40]

-

PubMed Central. (n.d.). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Retrieved from [Link][14]

-

JoVE. (2018). NMDA-receptor Study Protocol. Retrieved from [Link][41]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link][8]

-

ResearchGate. (n.d.). Western blot analysis of p-mTOR (~289 kDa) and p-S6K. Retrieved from [Link][25]

-

Wiley Online Library. (2020). Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases. Retrieved from [Link][29]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link][42]

-

PubMed Central. (2017). BCL-2 family proteins: changing partners in the dance towards death. Retrieved from [Link][43]

-

National Institutes of Health. (n.d.). Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). Retrieved from [Link][44]

-

bioRxiv. (2022). MTORC2 is a physiological hydrophobic motif kinase of S6 Kinase 1. Retrieved from [Link][45]

-

PubMed. (1995). Radioligand binding methods: practical guide and tips. Retrieved from [Link][46]

-

Frontiers. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Retrieved from [Link][30]

Sources

- 1. benchchem.com [benchchem.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.ca]

- 4. promega.com [promega.com]